![molecular formula C19H22N2 B14635531 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- CAS No. 54171-89-0](/img/structure/B14635531.png)
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms and two phenyl groups. This compound is part of the diazabicyclo family, known for their diverse applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone or aldehyde . The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- has a wide range of applications in scientific research:
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission and plasticity . This interaction involves binding to specific sites on the receptor, altering its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the phenyl groups, making it less hydrophobic and potentially less effective in certain applications.
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Contains methyl groups instead of phenyl groups, which can affect its reactivity and binding properties.
Uniqueness
The presence of phenyl groups in 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl- enhances its hydrophobicity and ability to interact with hydrophobic pockets in proteins, making it a more potent modulator in biological systems compared to its analogs.
Properties
CAS No. |
54171-89-0 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3,7-diphenyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H22N2/c1-3-7-18(8-4-1)20-12-16-11-17(13-20)15-21(14-16)19-9-5-2-6-10-19/h1-10,16-17H,11-15H2 |
InChI Key |
VAWZUYBFDSWLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1CN(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


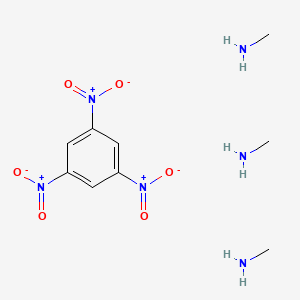
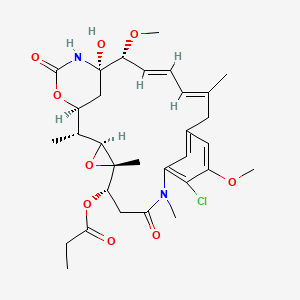
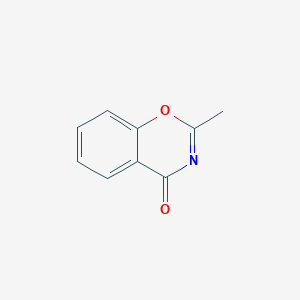
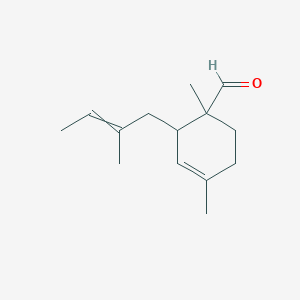
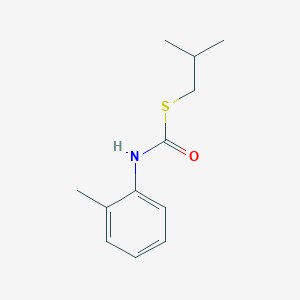
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
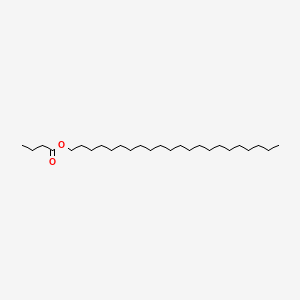
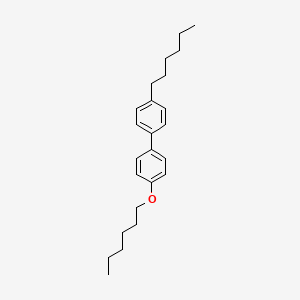
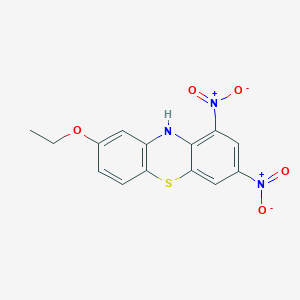
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
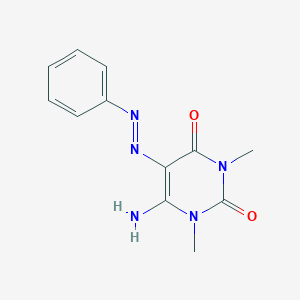
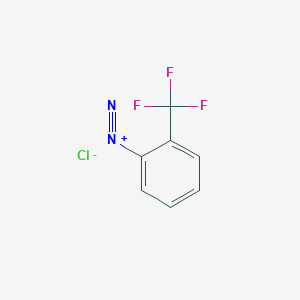
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
